molecular formula C14H20O3 B8496419 {[(3,3-Dimethoxycyclobutyl)methoxy]methyl}benzene CAS No. 583830-08-4

{[(3,3-Dimethoxycyclobutyl)methoxy]methyl}benzene

Cat. No. B8496419
M. Wt: 236.31 g/mol
InChI Key: MXXNBOJOWZJBSL-UHFFFAOYSA-N
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Patent
US07115600B2

Procedure details

To a stirring solution of crude (3,3-dimethoxy-cyclobutyl)-methanol (11.9 g, 81.5 mmol) in 100 mL of tetrahydrofuran at room temperature was added a solution of potassium t-butoxide (163 mL, 1M tetrahydrofuran). The reaction was allowed to stir for 30 minutes and then benzyl bromide (10.2 mL, 85.6 mmol) was added. After 30 minutes TLC analysis indicated complete consumption of starting material. The reaction was quenched with water and diluted with methylene chloride. The organic layer was separated, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. Purification of this material was accomplished by flash column chromatography using a Biotage Column 75 medium, eluting with a gradient of hexanes through 5% EtOAc/hexanes. The product containing fractions were collected and concentrated under reduced pressure to give the title compound (13.2 g, 69% yield), as a colorless oil.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
163 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1([O:9][CH3:10])[CH2:6][CH:5]([CH2:7][OH:8])[CH2:4]1.CC(C)([O-])C.[K+].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>O1CCCC1>[CH3:1][O:2][C:3]1([O:9][CH3:10])[CH2:6][CH:5]([CH2:7][O:8][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
COC1(CC(C1)CO)OC
Name
Quantity
163 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10.2 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Stirring
Type
CUSTOM
Details
to stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
consumption of starting material
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
ADDITION
Type
ADDITION
Details
diluted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of this material
WASH
Type
WASH
Details
eluting with a gradient of hexanes through 5% EtOAc/hexanes
ADDITION
Type
ADDITION
Details
The product containing fractions
CUSTOM
Type
CUSTOM
Details
were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1(CC(C1)COCC1=CC=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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